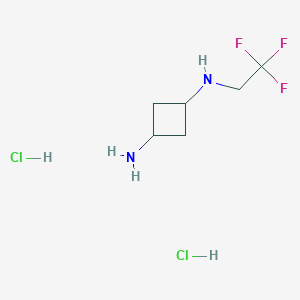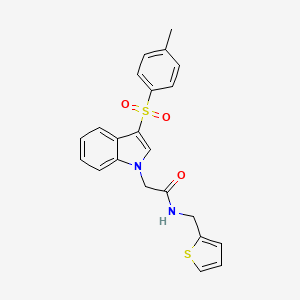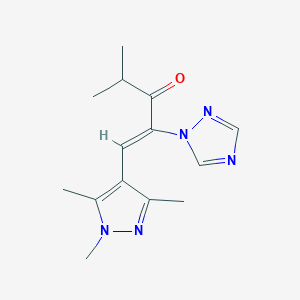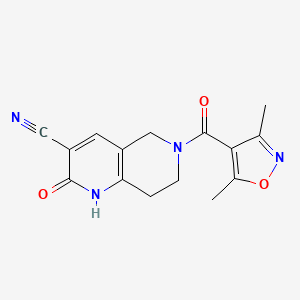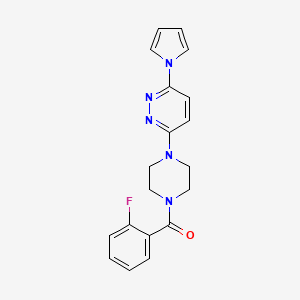
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a chemical compound with the molecular formula C22H24N6O. It has a molecular weight of 388.5 g/mol . The compound has a complex structure with several functional groups, including a pyrrole ring, a pyridazine ring, a piperazine ring, and a fluorophenyl group .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 388.5 g/mol. It has a topological polar surface area of 65.5 Ų. The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors. It has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
One notable area of research has been the synthesis of new Mannich bases of arylpyridazinones, including derivatives similar to the compound , to explore their analgesic and anti-inflammatory activities. These compounds have shown promising results, with some derivatives demonstrating potent analgesic activity surpassing that of acetylsalicylic acid in specific tests. The anti-inflammatory activity of these compounds has also been compared favorably to standard drugs like indomethacin, without showing significant side effects such as gastric ulcerogenic effects. This suggests potential applications in developing new pain management and anti-inflammatory therapies (Gökçe et al., 2005).
Anticonvulsant Agents
Research has also been conducted on the design and synthesis of derivatives for use as sodium channel blockers and anticonvulsant agents. This line of investigation has led to the identification of compounds with significant protective effects in models of epilepsy, offering insights into the development of new treatments for seizure disorders (Malik & Khan, 2014).
Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of novel heterocycles for antimicrobial and antiproliferative activities have been another area of focus. These studies have led to the discovery of compounds with effective action against various microbial strains and cancer cell lines, highlighting the compound's potential in addressing infectious diseases and cancer (Fahim et al., 2021).
Structural and Electronic Studies
In addition to therapeutic applications, there has been interest in understanding the structural and electronic characteristics of these compounds. Research involving X-ray diffraction, DFT studies, and analysis of molecular interactions has provided valuable insights into the molecular structure, electronic properties, and potential reactivity of these compounds, which could inform further synthetic and medicinal chemistry efforts (Huang et al., 2021).
Wirkmechanismus
Target of Action
Compounds containing pyrrole and pyridazinone moieties have been reported to interact with a variety of biological targets .
Mode of Action
Pyrrole derivatives have been reported to exhibit cytotoxic activities through various mechanisms such as acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Biochemical Pathways
Pyrrole and pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds containing imidazole, a similar heterocyclic moiety, are known to be highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Pyrrole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTYUSVCVMONPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

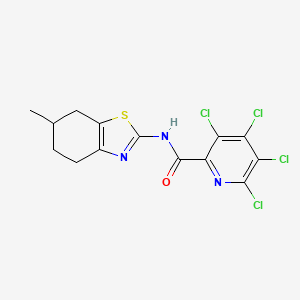
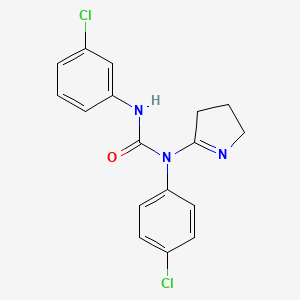
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
